![molecular formula C7H8N2O3 B1451160 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid CAS No. 856153-24-7](/img/structure/B1451160.png)
2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
Overview
Description
Scientific Research Applications
Antioxidant and Biological Activities
Research on compounds structurally related to 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid, such as hydroxycinnamic acids and their derivatives, has demonstrated significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These activities are attributed to their phenolic structures, which are capable of scavenging free radicals and inhibiting oxidative stress. Such compounds serve as precursors or direct agents in developing therapeutics and supplements aimed at mitigating oxidative stress-related diseases (K. Pei et al., 2016; N. Razzaghi-Asl et al., 2013).
Environmental Applications
In the environmental sector, research into the pyrolysis of polysaccharides, which involves the breakdown of complex sugars into simpler compounds, including acetic acid, highlights the potential of such processes in biomass conversion and renewable energy production. This research underscores the chemical mechanisms involved in converting biomass into valuable chemicals and fuels, demonstrating the role of acetic acid and its derivatives in sustainable chemical processes (G. Ponder et al., 2010).
Biotechnological and Industrial Significance
The versatility of acetic acid and its derivatives in biotechnological applications, such as the production of biodegradable polymers and other value-added chemicals from biomass, is well-documented. This versatility is attributed to their functional groups, which facilitate diverse chemical reactions, making them crucial in synthesizing environmentally friendly materials and chemicals (Chao Gao et al., 2011).
Health and Safety Considerations
It is essential to consider the health and safety aspects of chemical compounds in research and industrial applications. Studies on the toxicity and safety of related compounds, such as herbicides and pesticides, provide valuable insights into managing these substances in a way that minimizes harm to health and the environment. This research is crucial for developing safer chemical practices and compounds (Natana Raquel Zuanazzi et al., 2020).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with a pyrimidine nucleus, can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that many similar compounds can interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAZTZNTDFVXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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